3-isocyanooxolane
Description
3-Isocyanooxolane (CAS No. 2735704-68-2) is a heterocyclic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an isocyano (-NC) group at the 3-position . Its molecular formula is C₅H₇NO, combining the oxolane scaffold’s ether functionality with the high reactivity of the isocyano group. This compound is notable for its role in multicomponent reactions (MCRs), where the isocyano group acts as a versatile building block for synthesizing complex heterocycles .
Properties
CAS No. |
2735704-68-2 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanooxolane typically involves the reaction of oxolane derivatives with isocyanide reagents. One common method is the reaction of 3-bromotetrahydrofuran with silver cyanide, which results in the formation of this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-isocyanooxolane undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyanide group can yield primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-isocyanooxolane involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species .
Comparison with Similar Compounds
The structural and functional uniqueness of 3-isocyanooxolane is best understood through comparisons with related compounds. Below is a detailed analysis of its analogs, focusing on ring systems, substituents, and reactivity.
Compounds with Isocyano Functional Groups
5-Isocyano-2H-1,3-benzodioxole (CAS 165459-70-1)
- Structure: A benzodioxole (aromatic 1,3-dioxole fused to a benzene ring) with an isocyano group.
- Key Differences: The benzodioxole ring introduces aromaticity, enhancing electronic conjugation and stability compared to the non-aromatic oxolane ring in this compound . Reactivity in MCRs is retained, but the aromatic system may favor electrophilic substitution over nucleophilic pathways .
- Applications: Used in medicinal chemistry for synthesizing bioactive heterocycles due to its dual oxygen and isocyano functionalities .
Oxolane Derivatives with Alternative Substituents
2-Ethyloxolan-3-amine (C₆H₁₃NO)
- Structure : Oxolane ring with an ethyl group at the 2-position and an amine (-NH₂) at the 3-position.
- Key Differences: The amine group enables hydrogen bonding and participation in condensation reactions, contrasting with the isocyano group’s carbene-like reactivity . Ethyl substitution increases hydrophobicity, altering solubility compared to this compound .
- Applications : Explored as a precursor for pharmaceuticals and agrochemicals .
Heterocycles with Varying Ring Sizes
3-Methyl-3-oxetanemethanol
- Structure : Four-membered oxetane ring with hydroxymethyl and methyl substituents.
- Key Differences: Smaller oxetane ring introduces higher ring strain, accelerating ring-opening reactions compared to the more stable oxolane . Hydroxymethyl group enables hydrogen bonding, absent in this compound .
- Applications : Used in polymer chemistry and drug design for its balanced rigidity and reactivity .
1,3-Dioxolane
- Structure : Five-membered ring with two oxygen atoms.
- Key Differences: Lacks the isocyano group, reducing electrophilicity but increasing stability toward nucleophiles. Reactivity dominated by acetal-like behavior, unlike the isocyano-driven MCR activity of this compound .
- Applications : Common solvent and intermediate in organic synthesis .
Data Table: Structural and Functional Comparison
Research Findings and Uniqueness
- Reactivity: The isocyano group in this compound enables participation in Ugi and Passerini reactions, forming peptidomimetics and natural product analogs. Its oxolane ring provides steric accessibility compared to bulkier benzodioxole analogs .
- Stability: The absence of aromatic systems (vs. benzodioxole derivatives) makes this compound less prone to electron-deficient ring distortions, favoring nucleophilic attack pathways .
- Biological Relevance: While 2-ethyloxolan-3-amine shows promise in drug discovery due to amine functionality, this compound’s bioactivity remains underexplored, highlighting a research gap .
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